1-Bromo-3-butylbenzene

Descripción general

Descripción

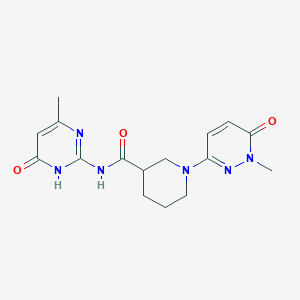

1-Bromo-3-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a butyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Aplicaciones Científicas De Investigación

1-Bromo-3-butylbenzene has several applications in scientific research:

-

Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

-

Material Science: : The compound is used in the development of new materials, including polymers and advanced composites. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials .

-

Chemical Biology: : In chemical biology, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-3-butylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the electrophilic aromatic substitution reactions of benzene . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, reforming the aromatic ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the rate of the electrophilic aromatic substitution reaction could be affected by the temperature and the concentration of the electrophile . Additionally, the stability of this compound could be affected by exposure to light, heat, or certain chemicals.

Safety and Hazards

1-Bromo-3-butylbenzene should be stored in a sealed container in a dry room at room temperature . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Direcciones Futuras

Métodos De Preparación

1-Bromo-3-butylbenzene can be synthesized through several methods:

-

Electrophilic Aromatic Substitution: : This method involves the bromination of 3-butylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

-

Grignard Reaction: : Another method involves the formation of a Grignard reagent from 3-butylbromobenzene, which is then reacted with bromine to form this compound .

Análisis De Reacciones Químicas

1-Bromo-3-butylbenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide .

-

Oxidation and Reduction: : The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert it to the corresponding butylbenzene using reducing agents such as lithium aluminum hydride .

-

Coupling Reactions: : this compound can be used in palladium-catalyzed coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form various biaryl compounds .

Comparación Con Compuestos Similares

1-Bromo-3-butylbenzene can be compared with other similar compounds such as:

-

Bromobenzene: : Unlike this compound, bromobenzene has only a bromine atom attached to the benzene ring without any alkyl substituents. This makes bromobenzene less sterically hindered and more reactive in certain substitution reactions .

-

1-Bromo-4-butylbenzene: : This compound has the butyl group at the fourth position instead of the third. The positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions .

-

1-Bromo-2-butylbenzene: : With the butyl group at the second position, this compound exhibits different electronic and steric effects compared to this compound, affecting its reactivity and applications .

Propiedades

IUPAC Name |

1-bromo-3-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVSTXWBNDJBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2710282.png)

![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)

![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)

![2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2710290.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)

![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide](/img/structure/B2710294.png)

![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one](/img/structure/B2710295.png)

![N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2710299.png)

![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)